2-Furanmethanol, tetrahydro-, acetate, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanmethanol, tetrahydro-, acetate, (S)-, also known as tetrahydrofurfuryl acetate, is an organic compound with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.1684 g/mol . This compound is a derivative of tetrahydrofuran and is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furanmethanol, tetrahydro-, acetate, (S)- is typically synthesized through the acetylation of tetrahydrofurfuryl alcohol. The reaction involves the use of acetic anhydride and acetyl chloride in the presence of an inorganic acid catalyst . The reaction conditions generally include a controlled temperature and pressure to ensure the efficient conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Furanmethanol, tetrahydro-, acetate, (S)- follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of tetrahydrofurfuryl alcohol, acetic anhydride, and acetyl chloride into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation and other separation techniques to obtain the final compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanol, tetrahydro-, acetate, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines (NH₂).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furanmethanol, tetrahydro-, acetate, (S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Furanmethanol, tetrahydro-, acetate, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical processes, influencing cellular functions and physiological responses .
Comparison with Similar Compounds
2-Furanmethanol, tetrahydro-, acetate, (S)- can be compared with other similar compounds such as:
Tetrahydrofurfuryl alcohol: A precursor in the synthesis of 2-Furanmethanol, tetrahydro-, acetate, (S)-.
Furfuryl acetate: Another derivative of furan with different chemical properties and applications.
Tetrahydrofuran: The parent compound with a simpler structure and different reactivity.
The uniqueness of 2-Furanmethanol, tetrahydro-, acetate, (S)- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
CAS No. |
117178-65-1 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
[(2S)-oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C7H12O3/c1-6(8)10-5-7-3-2-4-9-7/h7H,2-5H2,1H3/t7-/m0/s1 |
InChI Key |
AAQDYYFAFXGBFZ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1CCCO1 |
Canonical SMILES |
CC(=O)OCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.